Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate: is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring substituted with chloromethyl and carboxylate groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as the starting material.
Chloromethylation: The carboxylic acid group is converted to a chloromethyl group through chloromethylation using reagents like formaldehyde and hydrochloric acid.
Esterification: The resulting compound is then esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques like recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Aldehydes or ketones.
Reduction Products: Methylene derivatives.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 5-(chloromethyl)-2-furancarboxylate: Similar structure but with a furan ring instead of pyrazole.
Ethyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate: Different position of the chloromethyl group on the pyrazole ring.
Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Similar to the compound but without the methyl group at the 3-position.
Uniqueness: Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-(chloromethyl)-1,3-dimethylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-6(2)11-12(3)7(8)5-10/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZBGVNATIIYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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